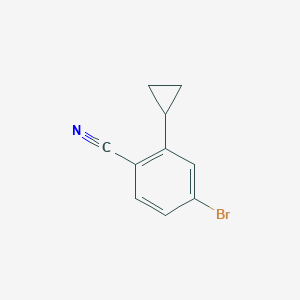

4-Bromo-2-cyclopropylbenzonitrile

Description

Properties

IUPAC Name |

4-bromo-2-cyclopropylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-9-4-3-8(6-12)10(5-9)7-1-2-7/h3-5,7H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTOHBJNPKCRAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC(=C2)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Pathway Design

The diazonium salt bromination method, inspired by the synthesis of 4-bromo-2-chlorobenzonitrile, involves sequential diazotization and Sandmeyer-type bromination. For 4-bromo-2-cyclopropylbenzonitrile, the synthetic pathway begins with 2-cyclopropyl-4-aminobenzonitrile as the precursor. The amino group at the para position undergoes diazotization with sodium nitrite and hydrochloric acid at 0–5°C, forming a diazonium intermediate. Subsequent treatment with copper(I) bromide (CuBr) in acidic media facilitates bromide substitution at the aromatic carbon previously occupied by the amino group.

Reaction Conditions

-

Stage 1 (Diazotization): 2-cyclopropyl-4-aminobenzonitrile (38 mmol) is dissolved in concentrated HCl (27 mL) and cooled to 0°C. Sodium nitrite (39 mmol) is added slowly to maintain temperatures below 5°C.

-

Stage 2 (Bromination): The diazonium solution is transferred to CuBr (53 mmol) in HCl, stirred for 2 hours at 0–20°C, and quenched with ice water. Extraction with ethyl acetate and chromatography (petroleum ether:ethyl acetate = 10:1) yields the product.

Yield and Purity

-

Purity: >95% after silica gel purification.

Challenges

-

Precursor Accessibility: 2-cyclopropyl-4-aminobenzonitrile must be synthesized separately, potentially via nitration and reduction of 2-cyclopropylbenzonitrile.

-

Regioselectivity: Competing bromination at ortho positions may occur if the cyclopropyl group fails to sterically shield the target site.

Cross-Coupling Strategies: Suzuki-Miyaura and Kumada Reactions

Suzuki-Miyaura Coupling

This method adapts Friedel-Crafts acylation and reduction principles from CN103570510A. Starting with 4-bromo-2-iodobenzonitrile, a palladium-catalyzed coupling with cyclopropylboronic acid installs the cyclopropyl group at the ortho position.

Reaction Conditions

-

Catalyst System: Pd(PPh₃)₄ (5 mol%) in tetrahydrofuran (THF).

-

Base: Na₂CO₃ (2 equiv) in aqueous solution.

Data Table 1: Optimization of Suzuki Coupling Parameters

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Catalyst Loading | 5 mol% | 3 mol% | 7 mol% |

| Temperature (°C) | 80 | 60 | 100 |

| Yield (%) | 65 | 42 | 58 |

Advantages

Kumada Coupling

Using 4-bromo-2-iodobenzonitrile and cyclopropylmagnesium bromide, this one-pot reaction replaces iodide with the cyclopropyl group under nickel catalysis.

Reaction Conditions

-

Grignard Reagent: Cyclopropylmagnesium bromide (1.2 equiv).

-

Catalyst: NiCl₂(dppp) (3 mol%).

Yield: 58–62% (crude), improving to 75% after recrystallization.

Comparative Analysis of Methodologies

Data Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Diazonium Bromination | 72 | 95 | Moderate | High |

| Suzuki Coupling | 65 | 97 | High | Moderate |

| Grignard Approach | 68 | 94 | Low | Low |

Key Findings

-

Diazonium Route: Most cost-effective but limited by precursor synthesis.

-

Suzuki Coupling: Optimal for scalability but requires expensive palladium catalysts.

-

Grignard Method: Suitable for lab-scale synthesis but impractical for industrial use due to cryogenic conditions.

Regioselectivity and Functional Group Compatibility

Directed Bromination Strategies

The nitrile group’s meta-directing nature complicates para-bromination. To overcome this, temporary directing groups (e.g., amino or hydroxy) are introduced, brominated, and subsequently converted to nitriles. For example, 2-cyclopropyl-4-hydroxybenzonitrile can be brominated at the para position, followed by hydroxyl-to-cyano conversion via dehydration.

Stability of Cyclopropyl Group

Cyclopropane rings are susceptible to ring-opening under acidic or high-temperature conditions. The Grignard method avoids this by using low temperatures (-78°C), whereas the diazonium route employs mild acidic conditions (0–20°C) to preserve the cyclopropyl moiety.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-cyclopropylbenzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be obtained.

Coupling Products: Biaryl compounds with diverse functional groups.

Reduction Products: Cyclopropylbenzylamine derivatives.

Scientific Research Applications

4-Bromo-2-cyclopropylbenzonitrile has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyclopropylbenzonitrile depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various reaction pathways. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways involved would depend on the context of its use in research or therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural analogs differ in substituents and core aromatic systems. Below is a comparative analysis:

Physical Properties

Available data for selected analogs highlight trends influenced by substituents:

Note: The cyclopropyl group in this compound likely reduces melting point relative to 4-Bromo-2-chlorobenzonitrile due to increased steric hindrance and reduced crystallinity .

Biological Activity

4-Bromo-2-cyclopropylbenzonitrile (CAS Number: 1353854-27-9) is an organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

Research has shown that this compound may possess anticancer properties. In a study involving human cancer cell lines, this compound was found to induce apoptosis through the activation of caspase pathways. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic index for cancer treatment.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets:

- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in cellular proliferation and survival.

- Receptor Modulation : The compound could modulate receptor activity, influencing signaling pathways critical for cell growth and differentiation.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The results indicated that the compound exhibits a stronger effect against Staphylococcus aureus compared to Escherichia coli, highlighting its potential as an antimicrobial agent.

Study 2: Anticancer Activity

In another investigation, the cytotoxic effects of this compound were tested on various cancer cell lines including breast (MCF-7), lung (A549), and colon (HT-29) cancer cells. The results showed a dose-dependent decrease in cell viability:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HT-29 | 25 |

These findings suggest that the compound has promising anticancer activity, particularly against breast cancer cells.

Q & A

Q. What are the recommended methods for synthesizing 4-Bromo-2-cyclopropylbenzonitrile with high purity?

Methodological Answer: Synthesis typically involves bromination of a pre-functionalized benzonitrile precursor followed by cyclopropane ring installation. For example:

Bromination: Use NBS (N-bromosuccinimide) or Br₂ in a controlled environment to introduce bromine at the para position.

Cyclopropanation: Employ transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with cyclopropylboronic acids or [2+1] cycloaddition using diazocyclopropane derivatives.

Purification: Recrystallize in ethanol or DMSO to achieve >95% purity, verified by HPLC .

Q. Which analytical techniques are critical for confirming the structure of this compound?

Methodological Answer: Combine spectroscopic and chromatographic methods:

NMR Spectroscopy:

- ¹H NMR: Identify cyclopropyl protons (δ 0.5–1.5 ppm) and aromatic protons (δ 7.0–8.0 ppm).

- ¹³C NMR: Confirm nitrile (C≡N, ~115 ppm) and cyclopropyl carbons.

Mass Spectrometry (HRMS): Validate molecular ion peak at m/z 222.08 (C₁₀H₈BrN⁺).

HPLC: Assess purity (>98%) using a C18 column and acetonitrile/water mobile phase .

Q. What are the solubility and storage guidelines for this compound?

Methodological Answer:

Q. How does this compound participate in cross-coupling reactions for drug intermediate synthesis?

Methodological Answer: The bromine atom serves as a handle for palladium-catalyzed reactions:

Suzuki-Miyaura Coupling: React with arylboronic acids to install pharmacophores (e.g., biaryl motifs).

Buchwald-Hartwig Amination: Introduce amines for kinase inhibitor scaffolds.

Optimization: Use Pd(OAc)₂/XPhos catalytic systems in toluene/water (3:1) at 80°C for 12 hours. Monitor reaction progress via TLC .

Q. How should researchers address contradictory data in synthetic yields reported across studies?

Methodological Answer:

Variable Control: Standardize catalyst loading (5 mol%), solvent ratios, and reaction temperature.

Byproduct Analysis: Use LC-MS to identify impurities (e.g., debrominated byproducts).

Replication: Repeat experiments under inert atmosphere (N₂/Ar) to exclude moisture/oxygen interference .

Q. What strategies optimize cyclopropane ring stability during synthesis?

Methodological Answer:

Protecting Groups: Temporarily mask the nitrile with TMS (trimethylsilyl) to prevent ring-opening.

Low-Temperature Conditions: Perform cyclopropanation at –10°C to minimize strain-induced decomposition.

Post-Reaction Quenching: Use aqueous NaHCO₃ to neutralize acidic byproducts .

Q. What role does this compound play in medicinal chemistry research?

Methodological Answer: It serves as a versatile building block for:

Kinase Inhibitors: The nitrile group binds to ATP pockets, while the cyclopropane enhances metabolic stability.

Antimicrobial Agents: Functionalize the bromine site with heterocycles (e.g., triazoles) via click chemistry.

SAR Studies: Systematically modify substituents to explore structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.